

# Cross-Species Comparison of Combigan's Hypotensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025



A comprehensive review of the intraocular pressure-lowering effects of the fixed-combination brimonidine-timolol in humans, monkeys, rats, and rabbits.

This guide provides a detailed comparison of the hypotensive efficacy of **Combigan** (a fixed combination of 0.2% brimonidine tartrate and 0.5% timolol maleate) across various species. The data presented is compiled from multiple preclinical and clinical studies to offer researchers, scientists, and drug development professionals a cohesive overview of the drug's performance.

### **Quantitative Data Summary**

The following tables summarize the intraocular pressure (IOP) lowering effects of **Combigan** and its components across different species as reported in various studies.

Table 1: Hypotensive Efficacy of **Combigan** in Human Clinical Trials



| Treatment<br>Group                      | Dosage               | Mean IOP<br>Reduction                                                                                                          | Percent IOP<br>Reduction          | Study<br>Population                                    |
|-----------------------------------------|----------------------|--------------------------------------------------------------------------------------------------------------------------------|-----------------------------------|--------------------------------------------------------|
| Combigan                                | Twice Daily          | 5.67 ± 1.86<br>mmHg[1]                                                                                                         | 26.12%[1]                         | Primary Open Angle Glaucoma or Ocular Hypertension[1]  |
| Combigan                                | Three Times<br>Daily | Additional 2.25 ± 1.18 mmHg[1]                                                                                                 | Additional 10.3% from baseline[1] | Primary Open Angle Glaucoma or Ocular Hypertension[1]  |
| Combigan vs.<br>Brimonidine             | Twice Daily          | 1 to 3 mmHg<br>greater reduction<br>than brimonidine<br>TID[2]                                                                 | -                                 | Glaucoma or<br>Ocular<br>Hypertension[2]               |
| Combigan vs.<br>Timolol                 | Twice Daily          | 1 to 2 mmHg<br>greater reduction<br>than timolol<br>BID[2]                                                                     | -                                 | Glaucoma or<br>Ocular<br>Hypertension[2]               |
| Combigan vs.<br>Dorzolamide/Tim<br>olol | -                    | Mean IOP reduction of 5.6 ± 5.4 mm Hg (23.5%) for Combigan vs. 2.9 ± 4.2 mm Hg (11.0%) for dorzolamide/timo lol at 3 months[3] | -                                 | Open-Angle<br>Glaucoma or<br>Ocular<br>Hypertension[3] |
| Combigan added to Latanoprost           | -                    | Additional IOP lowering[4]                                                                                                     | -                                 | Glaucoma or<br>Ocular<br>Hypertension[4]               |

Table 2: Hypotensive Efficacy of **Combigan** and its Components in Animal Models



| Species                         | Treatment<br>Group       | Mean IOP<br>Reduction                                               | Percent IOP<br>Reduction | Model                                               |
|---------------------------------|--------------------------|---------------------------------------------------------------------|--------------------------|-----------------------------------------------------|
| Rat                             | Combigan                 | Prevented IOP rise (IOP ~15 mmHg vs. 30.7 ± 0.7 mmHg in control)[5] | -                        | Laser-induced<br>Ocular<br>Hypertension[5]          |
| Rat                             | Brimonidine<br>0.2%      | Prevented IOP<br>rise (IOP ~20<br>mmHg)[5]                          | -                        | Laser-induced Ocular Hypertension[5]                |
| Rat                             | Timolol 0.5%             | Prevented IOP<br>rise (IOP ~25<br>mmHg)[5]                          | -                        | Laser-induced<br>Ocular<br>Hypertension[5]          |
| Monkey<br>(Glaucomatous)        | Timolol +<br>Brimonidine | 4.8 ± 0.8 mmHg<br>(maximal<br>additive<br>reduction)[6]             | -                        | Laser-induced<br>Glaucoma[6]                        |
| Monkey<br>(Glaucomatous)        | Timolol +<br>Dorzolamide | 5.6 ± 1.0 mmHg<br>(maximal<br>additive<br>reduction)[6]             | -                        | Laser-induced<br>Glaucoma[6]                        |
| Monkey<br>(Glaucomatous)        | Timolol +<br>Latanoprost | 4.3 ± 1.0 mmHg<br>(maximal<br>additive<br>reduction)[6]             | -                        | Laser-induced<br>Glaucoma[6]                        |
| Rabbit<br>(Normotensive)        | Brimonidine              | 5.7 mmHg<br>(maximum)[7]                                            | -                        | Normotensive[7]                                     |
| Rabbit<br>(Normotensive)        | Timolol                  | 3.6 mmHg<br>(maximum)[7]                                            | 27.2%[7]                 | Normotensive[7]                                     |
| Rabbit (Ocular<br>Hypertensive) | Brimonidine              | 12.2 mmHg<br>(maximum)[7]                                           | 84.6%[7]                 | Water loading-<br>induced Ocular<br>Hypertension[7] |



### **Experimental Protocols**

Detailed methodologies for the key experiments cited are provided below.

Human Clinical Trial Protocol (Representative)

- Study Design: A study evaluated the safety and efficacy of increasing the dosage of a fixed combination of timolol maleate 0.5% + brimonidine tartrate 0.2% (**Combigan**®) from twice to three times daily.[1]
- Participants: Patients with primary open-angle glaucoma or ocular hypertension were included.[1] A washout period was completed for those previously on treatment.[1]
- Procedure:
  - Baseline IOP was measured.
  - Patients were treated with Combigan® twice daily for 4 weeks, after which IOP was measured again.[1]
  - The dosage was then increased to three times daily for a further 4 weeks, followed by another IOP measurement.[1]
  - Blood pressure, heart rate, and oxygen saturation were recorded at each assessment.
- Outcome Measures: The primary outcome was the additional reduction in IOP after increasing the dosage frequency.[1] Safety and tolerability were also assessed.[1]

Rat Model of Ocular Hypertension Protocol

- Study Design: The study evaluated the effect of a fixed combination of brimonidine 0.2% and timolol 0.5% (Combigan™) on IOP and retinal ganglion cell (RGC) survival in a laserinduced rat glaucoma model.[5]
- Animals: Wistar rats were used.[5]
- Procedure:



- Ocular hypertension was induced in one eye of each rat via laser treatment to the trabecular meshwork.[5]
- Animals were divided into five treatment groups: naïve, PBS (vehicle), brimonidine 0.2%, timolol 0.5%, and Combigan™.[5]
- Topical eye drops (5 μL) were administered twice daily for 21 days, starting immediately after the first laser treatment.[5]
- IOP was measured at various time points.
- At the end of the study, RGCs were labeled by retrograde transport, and the retinas were whole-mounted for cell counting.[5]
- Outcome Measures: The primary outcomes were the change in IOP and the number of surviving RGCs compared to the control group.[5]

#### Glaucomatous Monkey Model Protocol

- Study Design: This study investigated the additive ocular hypotensive effect of brimonidine, dorzolamide, or latanoprost to timolol in monkey eyes with laser-induced unilateral glaucoma.[6][8]
- Animals: Eight monkeys with laser-induced glaucoma were used.[8]
- Procedure:
  - Each animal received all four combinations of drugs (timolol + brimonidine, timolol + dorzolamide, timolol + latanoprost, and timolol + artificial tears) in a randomized fashion.[8]
  - A washout period of at least 2 weeks was implemented between each drug combination.
     [8]
  - IOP was measured at multiple time points after drug administration.
- Outcome Measures: The primary outcome was the additional reduction in IOP for each combination compared to timolol alone.



### **Visualizations**

#### Mechanism of Action of Combigan

**Combigan** is composed of two active ingredients, brimonidine tartrate and timolol maleate, which lower intraocular pressure through complementary mechanisms.[9][10] Brimonidine is a selective alpha-2 adrenergic agonist that decreases aqueous humor production and increases uveoscleral outflow.[11] Timolol is a non-selective beta-adrenergic blocker that reduces aqueous humor formation.[12]



Click to download full resolution via product page

Caption: Dual mechanism of action of **Combigan** for IOP reduction.

**Experimental Workflow for Animal Studies** 

The general workflow for preclinical evaluation of **Combigan**'s hypotensive efficacy in animal models is depicted below.





Click to download full resolution via product page

Caption: General experimental workflow for preclinical IOP studies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Intraocular pressure reduction using a fixed combination of timolol maleate 0.5% and brimonidine tartrate 0.2% administered three times daily PMC [pmc.ncbi.nlm.nih.gov]
- 2. rxabbvie.com [rxabbvie.com]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Comparison of the ocular hypotensive effect of brimonidine, dorzolamide, latanoprost, or artificial tears added to timolol in glaucomatous monkey eyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Comparison of the Ocular Hypotensive Effect of Brimonidine, Dorzolamide, Latanoprost, or Artificial Tears Added to Timolol in Glaucomatous Monkey Eyes | Semantic Scholar [semanticscholar.org]
- 9. rss.medsinfo.com.au [rss.medsinfo.com.au]
- 10. DailyMed COMBIGAN- brimonidine tartrate, timolol maleate solution/ drops [dailymed.nlm.nih.gov]
- 11. Fixed combination of topical brimonidine 0.2% and timolol 0.5% for glaucoma and uncontrolled intraocular pressure PMC [pmc.ncbi.nlm.nih.gov]
- 12. Combigan (eye drops): Side effects, dosage, cost, and more [medicalnewstoday.com]
- To cite this document: BenchChem. [Cross-Species Comparison of Combigan's Hypotensive Efficacy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1248835#cross-species-comparison-of-combigan-s-hypotensive-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com